molecular formula C21H32Br4O8 B8017570 Tetrakis(2-bromoisobutyryloxymethyl)methane

Tetrakis(2-bromoisobutyryloxymethyl)methane

Cat. No. B8017570
M. Wt: 732.1 g/mol
InChI Key: QEVWEWLNSORHNP-UHFFFAOYSA-N
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Description

Tetrakis(2-bromoisobutyryloxymethyl)methane is a useful research compound. Its molecular formula is C21H32Br4O8 and its molecular weight is 732.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrakis(2-bromoisobutyryloxymethyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-bromoisobutyryloxymethyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • Tetrakis(2-pyridyl)methane, a related compound, was synthesized, providing insights into nucleophilic aromatic substitution and electron transfer processes (Matsumoto, Kannami, & Oda, 2003).
    • The study of tetrakis(4-nitrophenyl)methane, another related compound, revealed its adaptability in various solvents and its unique crystal structures, highlighting the potential for similar studies with Tetrakis(2-bromoisobutyryloxymethyl)methane (Thaimattam et al., 2001).
  • Applications in Polymer Science:

    • A study on tetrakis(bromoalkyl)methanes, closely related to Tetrakis(2-bromoisobutyryloxymethyl)methane, highlighted their utility as core structures for cascade polymers, demonstrating potential applications in polymer science (Newkome et al., 1993).
  • Binding and Labeling in Biochemistry:

    • Tetrakis(acetoxymercuri)methane, a compound structurally similar to Tetrakis(2-bromoisobutyryloxymethyl)methane, has been utilized for binding to sulfur atoms in nucleic acids, suggesting potential biochemical applications for Tetrakis(2-bromoisobutyryloxymethyl)methane in labeling and structural studies (Strothkamp, Lehmann, & Lippard, 1978).
  • Catalytic Applications:

    • Research on tetrakis(alkylsulphinylmethyl)methanes as phase-transfer catalysts in nucleophilic displacements and alkylations offers insight into the catalytic potential of Tetrakis(2-bromoisobutyryloxymethyl)methane (Fujihara et al., 1986).
  • Material Science and Luminescence Studies:

    • Studies on tetrakis(4-methoxyphenyl)methane, related to Tetrakis(2-bromoisobutyryloxymethyl)methane, reveal its strong fluorescence and phosphorescence, indicating potential applications in material science and optoelectronics (Guieu, Rocha, & Silva, 2013).

properties

IUPAC Name

[3-(2-bromo-2-methylpropanoyl)oxy-2,2-bis[(2-bromo-2-methylpropanoyl)oxymethyl]propyl] 2-bromo-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32Br4O8/c1-17(2,22)13(26)30-9-21(10-31-14(27)18(3,4)23,11-32-15(28)19(5,6)24)12-33-16(29)20(7,8)25/h9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVWEWLNSORHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32Br4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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